
Corodane
Overview
Description
According to its safety data sheet (SDS), it is a pure substance (100% concentration) with a boiling point of 132°C at 30 mmHg, a melting point of -50°C, a density of 1.105 g/cm³, and a vapor pressure of 0.0515 mmHg at 25°C . It is stable under recommended storage conditions and is transported under UN3265 (corrosive substances, Packing Group II), though its GHS hazard classification remains undefined in the SDS . No acute toxicity, carcinogenicity, or ecological toxicity data are reported, and its primary industrial applications are unspecified in the evidence .
Preparation Methods
Industrial Synthesis of Corodane
This compound’s industrial production revolves around the chlorination of cyclopentadiene derivatives, a process optimized for large-scale outputs. Technical-grade this compound typically consists of multiple isomers, including cis- and trans-chlordane analogs, alongside impurities such as heptachlor and chlordene .
Chlorination of Cyclopentadiene
The foundational step involves the Diels-Alder condensation of hexachlorocyclopentadiene (CCl) with cyclopentadiene (CH). This reaction forms the bicyclic intermediate chlordene, which undergoes further chlorination to yield this compound .
Reaction Conditions:
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Temperature: 80–120°C
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Catalyst: None (thermal initiation)
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Solvent: Non-polar media (e.g., chlorobenzene)
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Chlorine Gas Flow Rate: 0.5–1.0 L/min per mole of chlordene
The chlorination step is exothermic, requiring precise temperature control to prevent isomerization or over-chlorination. Industrial reactors employ jacketed vessels with automated cooling systems to maintain optimal conditions .
Isomer Separation and Purification
Technical this compound contains 40–60% cis- and trans-isomers, necessitating fractional distillation for isolation.
Parameter | cis-Corodane | trans-Corodane |
---|---|---|
Boiling Point (°C) | 175–180 | 185–190 |
Vapor Pressure (mmHg) | 1.2 × 10 | 8.5 × 10 |
Solubility in HO (mg/L) | 0.1 | 0.09 |
Post-distillation, activated carbon treatment removes residual heptachlor and chlordene impurities, achieving >98% purity .
Laboratory-Scale Synthesis
Small-scale this compound synthesis prioritizes controllability over throughput, often utilizing modified Diels-Alder protocols.
Modified Diels-Alder Reaction
Cyclopentadiene is reacted with hexachlorocyclopentadiene in a 1:1 molar ratio under inert atmosphere.
Procedure:
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Combine reactants in tetrachloroethylene (10% w/v).
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Heat to 100°C for 6 hours with stirring.
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Cool to 25°C and filter precipitated chlordene.
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Chlorinate chlordene at 80°C for 4 hours.
Yield: 65–70% (crude), improving to 85% after distillation .
Solvent-Free Chlorination
Emerging methods eliminate solvents to reduce waste:
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Mechanochemical Grinding: Reactants are ball-milled with Cl gas at 50°C, achieving 90% conversion in 2 hours .
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Microwave Assistance: Shortens reaction time to 30 minutes but risks thermal degradation .
Quality Control and Analytical Validation
This compound’s purity is assessed via gas chromatography (GC) and immunoassay techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: DB-5MS (30 m × 0.25 mm)
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Detection: Electron ionization (70 eV)
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Quantification Limits: 0.1 µg/L for cis-Corodane, 0.08 µg/L for trans-Corodane
Immunoassay Screening
Enzyme-linked immunosorbent assays (ELISAs) provide rapid field testing:
Parameter | Value |
---|---|
Detection Range | 1–100 µg/L |
Cross-Reactivity | 120% with dieldrin |
False Positives | <5% (lindane <10 µg/L) |
These methods are critical for environmental monitoring, particularly in soil and water matrices .
Emerging Synthesis Technologies
Recent advancements aim to enhance sustainability:
Catalytic Dechlorination
Palladium-on-carbon catalysts facilitate selective dechlorination, reducing isomer complexity:
This method achieves 60% selectivity for mono-dechlorinated derivatives, useful in remediation .
Biocatalytic Pathways
Genetically modified Pseudomonas strains degrade this compound via hydrolytic dehalogenases, though yields remain low (15–20%) .
Chemical Reactions Analysis
Types of Reactions: Corodane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield alcohols and hydrocarbons.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Corodane serves as a crucial reagent in organic synthesis and is often employed as a standard in chromatographic analysis. Its ability to undergo various chemical reactions makes it valuable for:
- Organic Synthesis : Used to create complex molecules through oxidation, reduction, and substitution reactions.
- Chromatographic Analysis : Acts as a reference compound for calibrating analytical instruments.
Chemical Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts this compound to ketones and carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Yields alcohols and hydrocarbons | Lithium aluminum hydride, sodium borohydride |
Substitution | Halogen exchange reactions | Sodium iodide in acetone |
Biology
Research has focused on this compound's effects on biological systems, particularly its role as an environmental contaminant. Studies indicate:
- Endocrine Disruption : this compound has been implicated in disrupting endocrine functions in wildlife, raising concerns about its ecological impact.
- Toxicological Studies : Investigations into its toxicity reveal potential risks to human health and the environment.
Case Study: Endocrine Disruptor Pollution
A study conducted in Scotland analyzed the spatial-temporal effects of endocrine disruptors like this compound on birth sex ratios. The findings suggested correlations between environmental exposure and increased incidence of reproductive health issues, highlighting the need for ongoing monitoring and regulation of such compounds .
Medicine
This compound's potential therapeutic properties are under investigation, particularly concerning:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further exploration for medical applications.
- Toxicological Effects : Understanding its toxic profile is critical for assessing risks associated with exposure and guiding regulatory measures.
Industry
In industrial applications, this compound is utilized as a building block for developing new materials. Its unique structure allows for:
- Material Development : Employed in synthesizing polymers and other complex chemical structures.
- Research and Development : Serves as a platform for creating innovative products in various sectors.
Mechanism of Action
The mechanism of action of Corodane involves its interaction with biological membranes and enzymes. This compound disrupts the normal function of cellular membranes, leading to cell death in insects. It also inhibits specific enzymes involved in metabolic pathways, contributing to its toxic effects .
Comparison with Similar Compounds
The provided evidence lacks explicit data on structurally or functionally analogous compounds. However, based on Corodane’s physical properties and regulatory profile, a hypothetical comparison framework is proposed below:
Table 1: Comparative Analysis of this compound and Hypothetical Analogues
Key Observations:
However, unlike hydrofluoric acid, this compound lacks defined GHS hazard labels, indicating distinct handling protocols . Its low vapor pressure (0.0515 mmHg) contrasts with volatile chlorinated solvents (e.g., dichlorodifluoromethane), implying stability in high-temperature industrial processes .
Structural Gaps: No spectral or molecular data are available for this compound in the evidence, limiting direct structural comparisons. For example, chlorinated compounds like DDT (CAS 50-29-3) share high thermal stability but differ in toxicity profiles .
Regulatory and Safety Profiles :
- This compound’s undefined ecological toxicity contrasts with regulated chlorinated solvents (e.g., trichloroethylene), which have well-documented environmental persistence .
Limitations and Research Recommendations
Data Gaps :
- Structural elucidation (e.g., NMR, IR spectra) and explicit industrial applications of this compound are absent in the evidence, hindering precise comparisons .
- Contradictory classifications (e.g., UN3265 vs. unclassified GHS hazards) require clarification to align safety protocols with transport regulations .
Future Directions :
Biological Activity
Corodane, chemically identified as C10H14O, is a compound that has garnered attention for its biological activity, particularly in the context of its use as an insecticide and its potential effects on human health and the environment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is structurally related to other chlorinated hydrocarbons, which are known for their neurotoxic effects. The primary mechanism of action involves the alteration of ion flow across nerve cell membranes, particularly affecting sodium (Na+) and potassium (K+) channels. This disruption can lead to hyperexcitability of neurons, resulting in toxicological effects that are characteristic of many organochlorine compounds.
Toxicological Profile
This compound's biological activity can be summarized through various toxicological studies:
- Neurotoxicity : Studies indicate that this compound interferes with neurotransmitter function, particularly by antagonizing gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This action can lead to increased neuronal excitability and potential neurotoxic effects in exposed organisms .
- Hematological Effects : Research has shown that exposure to this compound can result in alterations in blood parameters. For instance, increased leukocyte counts were observed in animal models following exposure .
- Hepatic Effects : Animal studies have demonstrated that this compound exposure can lead to hepatocellular hypertrophy, indicating liver damage. The lowest observed adverse effect levels (LOAEL) for hepatic effects were recorded at doses as low as 0.0006 mg/kg/day .
Case Studies
Several case studies have highlighted the environmental and health impacts of this compound:
- Endocrine Disruption : A UK-based population study suggested a correlation between this compound exposure and elevated incidences of testicular cancer, supporting the hypothesis that it may act as an endocrine disruptor. This study utilized spatial-temporal analysis to assess the relationship between environmental contamination and health outcomes .
- Public Health Implications : A comprehensive review indicated that communities exposed to high levels of this compound experienced significant public health challenges, including increased rates of liver disease and neurological disorders. The findings emphasized the need for stringent regulatory measures to mitigate exposure risks .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDXVJKZCPKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047463 | |
Record name | Tricyclo(5.2.1.02,6)decane-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-94-4 | |
Record name | Octahydro-4,7-methano-5H-inden-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13380-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Methano-5H-inden-5-one, octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corodane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methano-5H-inden-5-one, octahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tricyclo(5.2.1.02,6)decane-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[5.2.1.02,6]decane-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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